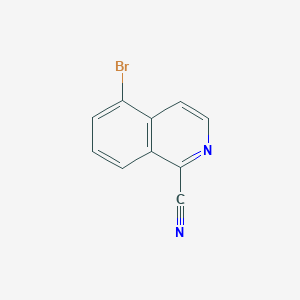

5-Bromoisoquinoline-1-carbonitrile

Overview

Description

5-Bromoisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C10H5BrN2. It is a derivative of isoquinoline, a bicyclic aromatic compound, and contains a bromine atom at the 5th position and a nitrile group at the 1st position. This compound is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoisoquinoline-1-carbonitrile typically involves the bromination of isoquinoline followed by the introduction of a nitrile group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of sulfuric acid. The reaction is carried out at low temperatures to ensure selective bromination at the 5th position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent at the 5-position facilitates transition metal-catalyzed cross-coupling reactions, enabling bond formation with nucleophiles or carbon partners.

Aminocarbonylation

Under palladium catalysis, 5-bromoisoquinoline derivatives undergo aminocarbonylation with CO and amines. For example:

-

Reagents : Pd catalyst (e.g., 1f ), morpholine, triethylamine, dioxane.

-

Conditions : 80°C, 28 min residence time.

-

Product : Substituted amide derivatives (e.g., 4c ) in 99% yield .

| Reaction Component | Details |

|---|---|

| Catalyst | Pd complex (e.g., 1f ) |

| Base | Et₃N |

| Nucleophile | Morpholine |

| Solvent | Dioxane |

| Yield | 99% |

Buchwald-Hartwig Amination

The bromine atom can be displaced by amines via Pd-catalyzed C–N bond formation:

-

Reagents : Pd(dba)₂, BINAP ligand, Cs₂CO₃, THF.

-

Conditions : 80°C, 24 h.

-

Product : Chiral amine derivatives (e.g., (S)-3 ) in 80% yield .

Key Mechanistic Steps :

-

Oxidative addition of Pd⁰ to the C–Br bond.

-

Ligand exchange and transmetallation with the amine.

Nucleophilic Substitution

The electron-withdrawing cyano group activates the bromine toward nucleophilic aromatic substitution (SNAr):

Hydroxylation

-

Reagents : NaOH, H₂O₂, DMSO/EtOH.

-

Conditions : Room temperature, 1 h.

-

Product : 5-Hydroxyisoquinoline-1-carbonitrile in 88% yield .

Mechanism : The cyano group stabilizes the transition state via resonance, enhancing reactivity toward hydroxide attack .

Functionalization of the Cyano Group

The cyano group at the 1-position undergoes transformations to generate derivatives for further applications:

Hydrolysis to Carboxamide

-

Reagents : H₂O₂, NaOH.

-

Conditions : Ethanol/DMSO, 20°C.

| Parameter | Value |

|---|---|

| Reaction Time | 1 h |

| Temperature | 20°C |

| Solvent System | EtOH/DMSO |

Reduction to Amine

-

Reagents : LiAlH₄ or H₂/Pd.

-

Conditions : Reflux in THF or RT under H₂.

-

Product : 1-Aminomethyl-5-bromoisoquinoline (predicted based on analogous nitrile reductions) .

Electrophilic Aromatic Substitution

The isoquinoline core participates in electrophilic substitutions, though the bromine and cyano groups direct incoming electrophiles to specific positions:

Nitration

Regioselectivity : The cyano group deactivates the 1-position, directing nitration to the 8-position .

Antibacterial Activity

-

Targets : Xanthomonas oryzae (Xoo), Ralstonia solanacearum (Rs), and Acidovorax citrulli (Ac).

-

Inhibition Rates : Up to 97.27% at 50 μg/mL, comparable to kasugamycin .

| Bacterial Strain | Inhibition Rate (50 μg/mL) |

|---|---|

| Xoo | 94.67% |

| Rs | 96.19% |

| Ac | 97.27% |

Reaction Optimization Insights

Recent studies highlight methodologies to enhance reaction efficiency:

Scientific Research Applications

Pharmaceutical Synthesis

5-Bromoisoquinoline-1-carbonitrile serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that lead to the development of drugs targeting multiple conditions.

- Buchwald-Hartwig Amination : This compound has been utilized in optimized Buchwald-Hartwig amination reactions, which are crucial for the formation of carbon-nitrogen bonds in drug synthesis. The scalability of this reaction makes it suitable for industrial applications, facilitating the production of complex molecules efficiently .

- Antibiotic Development : Isoquinoline derivatives, including this compound, have shown promise as intermediates in the synthesis of antibiotics. Their incorporation into larger frameworks can enhance antibacterial activity, making them valuable in combating resistant bacterial strains .

Research has revealed that this compound exhibits notable biological activities, particularly in antiviral and anticancer applications.

- Antiviral Properties : Recent studies have highlighted the potential of isoquinoline alkaloids, including derivatives like this compound, against viruses such as SARS-CoV-2. These compounds have demonstrated significant inhibition of viral replication in cellular models, suggesting their utility as antiviral agents .

- Anticancer Activity : The compound has also been investigated for its anticancer properties. Isoquinoline derivatives have shown activity against various cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation pathways .

Case Studies and Research Findings

Numerous studies have documented the efficacy and applications of this compound:

Mechanism of Action

The mechanism of action of 5-Bromoisoquinoline-1-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and nitrile group can influence its binding affinity and specificity. For example, in medicinal chemistry, its derivatives may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- 5-Chloroisoquinoline-1-carbonitrile

- 6-Bromoisoquinoline-1-carbonitrile

- 5-Fluoroisoquinoline-1-carbonitrile

Comparison

5-Bromoisoquinoline-1-carbonitrile is unique due to the presence of the bromine atom at the 5th position, which can significantly influence its reactivity and interactions compared to other halogenated isoquinoline derivatives. The bromine atom’s size and electron-withdrawing properties can affect the compound’s chemical behavior and biological activity .

Biological Activity

5-Bromoisoquinoline-1-carbonitrile (CAS Number: 956003-76-2) is a compound that has garnered attention due to its notable biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This article delves into the compound's synthesis, biological interactions, and potential therapeutic applications, supported by data tables and research findings.

This compound has the molecular formula and a molecular weight of approximately 233.06 g/mol. It is characterized by a bromine atom at the 5-position of the isoquinoline ring and a carbonitrile functional group, contributing to its reactivity and biological profile.

Cytochrome P450 Inhibition

Research indicates that this compound selectively inhibits cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19 . These enzymes play critical roles in drug metabolism, influencing the pharmacokinetics of various therapeutic agents. The inhibition of these enzymes suggests that this compound could modulate the metabolism of co-administered drugs, potentially altering their efficacy and safety profiles.

Table 1: Cytochrome P450 Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| CYP1A2 | Competitive | TBD | |

| CYP2C19 | Non-competitive | TBD |

The exact mechanism by which this compound exerts its biological effects remains largely unexplored. However, it is hypothesized that its structural features—specifically the bromine atom and carbonitrile group—enhance its binding affinity to target enzymes and receptors .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced with other functional groups.

- Suzuki-Miyaura Coupling : This method allows for the formation of carbon-carbon bonds under mild conditions.

- Reduction Reactions : The nitrile group can be reduced to an amine using hydrogenation catalysts.

Table 2: Synthesis Methods Overview

| Method | Reaction Type | Conditions |

|---|---|---|

| Nucleophilic Substitution | Substitution | Mild nucleophiles |

| Suzuki-Miyaura Coupling | Coupling | Palladium catalysts |

| Reduction | Reduction | Pd/C catalyst |

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other compounds, which may exhibit varying biological activities.

Table 3: Comparison with Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Bromoisoquinoline-1-carbonitrile | 27224-09-5 | 0.90 |

| 6-Bromoisoquinoline-1-carbonitrile | 1082674-24-5 | 0.86 |

| 5-Bromo-3-methylpicolinonitrile | 156072-86-5 | 0.85 |

The unique substitution pattern of bromine at the 5-position contributes to its selective inhibition of cytochrome P450 enzymes, differentiating it from other derivatives that may not exhibit similar activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Bromoisoquinoline-1-carbonitrile, and how can reaction conditions be optimized for yield?

- Methodology : Start with brominated precursors (e.g., 5-bromoisoquinoline derivatives) and employ cyanation reactions using transition-metal catalysts (e.g., CuCN or Pd-mediated protocols). Optimize temperature (80–120°C) and solvent polarity (DMF or acetonitrile) to enhance regioselectivity. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel (eluent: hexane/ethyl acetate gradient) .

- Documentation : Follow guidelines for experimental reproducibility by detailing catalyst loading, reaction time, and purification steps in the main manuscript or supplementary materials .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Techniques : Use / NMR to confirm the aromatic proton environment and cyano group integration. FT-IR (2220–2240 cm) validates the nitrile stretch. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (CHBrN), while HPLC (≥95% purity) confirms homogeneity .

- Data Interpretation : Cross-reference spectral data with computational simulations (e.g., DFT) or analogous compounds (e.g., 4-Chloroisoquinoline-1-carbonitrile) to resolve ambiguities .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Handling : Store at 0–6°C in amber vials to prevent photodegradation. Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. Refer to SDS guidelines for brominated nitriles, which may cause skin irritation or respiratory distress .

- Waste Disposal : Neutralize residues with aqueous sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?

- Mechanistic Insight : The bromine atom acts as a directing group, facilitating oxidative addition with Pd(0) catalysts. Compare reactivity with chloro or iodo analogs to assess electronic effects. Use kinetic studies (e.g., variable-temperature NMR) to differentiate between concerted vs. stepwise pathways .

- Optimization : Screen ligands (e.g., XPhos) to reduce homocoupling byproducts. Monitor catalyst turnover via ICP-MS .

Q. What strategies can be employed to resolve contradictions in reported solubility data for this compound across different solvent systems?

- Experimental Design : Conduct systematic solubility tests (e.g., shake-flask method) in polar aprotic (DMSO), protic (ethanol), and nonpolar (toluene) solvents at 25°C. Use UV-Vis spectroscopy to quantify saturation points. Address discrepancies by standardizing particle size and equilibration time .

- Computational Modeling : Apply Hansen solubility parameters or COSMO-RS simulations to predict solvent compatibility .

Q. What computational chemistry approaches are suitable for predicting the electronic properties of this compound, and how do they correlate with experimental observations?

- Methods : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map HOMO/LUMO distributions and electrostatic potential surfaces. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate accuracy .

- Applications : Use frontier molecular orbital analysis to rationalize electrophilic/nucleophilic attack sites in synthetic applications .

Q. Data Presentation Guidelines

- Tables : Include purity data (≥95% by HPLC), melting points (if applicable), and spectroscopic signatures (e.g., NMR δ 8.5–9.0 ppm for aromatic protons) .

- Conflict Resolution : Critically evaluate contradictory data (e.g., solubility or reactivity) by comparing experimental conditions (catalyst, solvent, temperature) and analytical methods .

- Reproducibility : Adhere to journal guidelines for supplementary materials, ensuring raw spectral data and computational inputs are archived .

Properties

IUPAC Name |

5-bromoisoquinoline-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-3-1-2-8-7(9)4-5-13-10(8)6-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSFYBWGRFGYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C#N)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30740023 | |

| Record name | 5-Bromoisoquinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30740023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956003-76-2 | |

| Record name | 5-Bromoisoquinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30740023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.